
3-Fluoro-2,4-dimethylbenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,4-dimethylbenzylamine is an organic compound with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol. It is a novel psychoactive substance that has gained some popularity in recent years.
Méthodes De Préparation
The synthesis of 3-Fluoro-2,4-dimethylbenzylamine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
3-Fluoro-2,4-dimethylbenzylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Fluoro-2,4-dimethylbenzylamine has various applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: Research explores its potential therapeutic effects and psychoactive properties.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which 3-Fluoro-2,4-dimethylbenzylamine exerts its effects involves interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, influencing synaptic transmission and neuronal activity . The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
3-Fluoro-2,4-dimethylbenzylamine can be compared with other similar compounds, such as:
4-Fluorobenzylamine: Shares a similar structure but differs in the position of the fluorine atom.
Dimethylbenzylamine: Lacks the fluorine substituent and has different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
(3-fluoro-2,4-dimethylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFFWNJXMICQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole](/img/structure/B2523350.png)
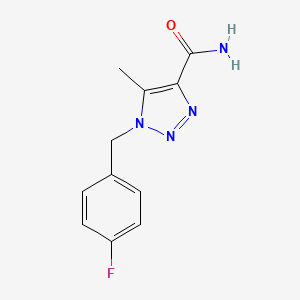
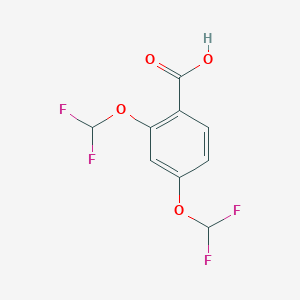

![tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2523355.png)
![N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2523357.png)
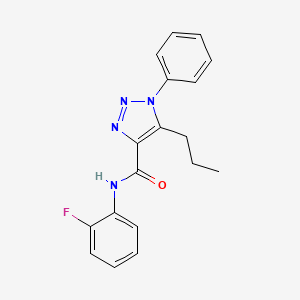

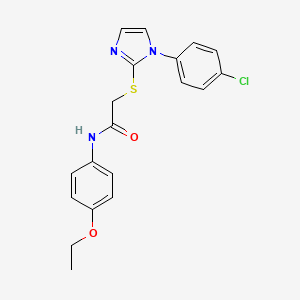

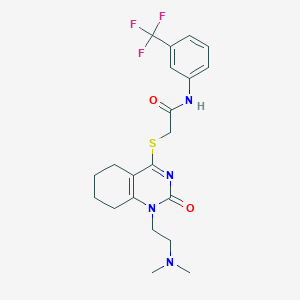
![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2523368.png)
![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)
